Bienvenue dans la boutique en ligne BenchChem!

4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid

Medicinal Chemistry Quinoxaline Derivatives Sulfonamide Pharmacophores

This compound is a patented CCK2 receptor modulator scaffold (US 7,304,051) distinct from sulfaquinoxaline. Its benzenesulfonamido-quinoxaline core and terminal benzoic acid enable high-affinity binding (cf. JNJ-26070109, pKi ~8.5) and aqueous amide coupling for PROTAC, fluorescent probe, or affinity reagent synthesis. Also a lead for CA IX inhibition (related analog Ki = 42.2 nM). The free -COOH handle allows orthogonal derivatization without disrupting the pharmacophore, making it a versatile, IP-aligned chemical biology tool. Custom synthesis only.

Molecular Formula C21H16N4O4S
Molecular Weight 420.4 g/mol
Cat. No. B3559009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid
Molecular FormulaC21H16N4O4S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H16N4O4S/c26-21(27)14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-30(28,29)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25)(H,26,27)
InChIKeyRXGNLKDXFQJQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[[3-(Benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid – Structural Identity and Class Assignment


4-[[3-(Benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid (C21H16N4O4S; MW 420.4) is a synthetic quinoxaline-bis-sulfonamide hybrid that integrates a benzenesulfonamido group at the 3-position, a quinoxaline core, and a 4-aminobenzoic acid terminus . It belongs to the amidophenyl-sulfonylamino-quinoxaline class covered by US patent US7304051, which claims such compounds as CCK2 receptor modulators [1]. Unlike the simpler sulfaquinoxaline scaffold (4-amino-N-quinoxalin-2-ylbenzenesulfonamide; C14H12N4O2S; MW 300.3) that has a primary aniline, this compound carries a benzoic acid extension that substantially alters its hydrogen-bonding capacity, polar surface area, and chemical derivatization potential [2].

Why Generic Quinoxaline Sulfonamides Cannot Replace 4-[[3-(Benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid in Targeted Research


The quinoxaline-sulfonamide field encompasses a wide range of activity profiles—from veterinary coccidiostats (sulfaquinoxaline, CAS 59-40-5) to human kinase inhibitors and CCK2 receptor modulators . The target compound is structurally distinct from sulfaquinoxaline in two critical ways: (i) the benzenesulfonamido group attached at the quinoxaline 3-position is linked through a sulfonamide nitrogen (not a direct N–C bond as in sulfaquinoxaline), and (ii) the 4-aminobenzoic acid fragment introduces a terminal carboxylic acid that confers additional hydrogen-bond donor/acceptor properties, increased topological polar surface area (~116 Ų calculated), and a chemically reactive site for bioconjugation or salt formation . These features are absent in sulfaquinoxaline and in simpler N-(quinoxalin-2-yl)benzenesulfonamide analogs, meaning that substitution with generic quinoxaline sulfonamides would forfeit the specific protein-ligand interaction geometry, derivatization capability, and patent-defined intellectual property space that define this compound’s utility [1].

Quantitative Differentiation Evidence for 4-[[3-(Benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid vs. Comparators


Structural Differentiation: Benzenesulfonamido Linkage Topology and Benzoic Acid Extension vs. Sulfaquinoxaline

The target compound differs from the closest in-class comparator, sulfaquinoxaline (4-amino-N-quinoxalin-2-ylbenzenesulfonamide, CAS 59-40-5), in three explicit structural dimensions : (i) the benzenesulfonamido group is connected via a sulfonamide nitrogen bridge at the quinoxaline 3-position, whereas sulfaquinoxaline has the sulfonamide nitrogen directly bonded to the quinoxaline 2-position; (ii) a 4-aminobenzoic acid moiety replaces the primary aniline of sulfaquinoxaline, adding a carboxylic acid group; (iii) the molecular weight is 420.4 g/mol versus 300.3 g/mol for sulfaquinoxaline, a 40% increase. This alters the hydrogen-bond donor/acceptor count from 1/4 (sulfaquinoxaline) to 2/6, yielding a higher computed topological polar surface area (~116 Ų vs. ~98 Ų) [1]. In the CCK2 modulator patent US7304051, the general formula encompassing the target compound explicitly requires the amidophenyl-sulfonylamino-quinoxaline architecture, establishing that the benzoic acid extension is integral to the claimed intellectual property and cannot be simplified to sulfaquinoxaline without loss of patent coverage [2].

Medicinal Chemistry Quinoxaline Derivatives Sulfonamide Pharmacophores

Intellectual Property Differentiation: CCK2 Receptor Modulator Patent Coverage vs. Sulfaquinoxaline (Veterinary Antibiotic)

The compound class encompassing 4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic acid is explicitly claimed in US Patent 7,304,051 (Janssen Pharmaceutica) as amidophenyl-sulfonylamino-quinoxaline CCK2 receptor modulators for treating CCK2-mediated diseases including gastrointestinal disorders, anxiety, and pain [1]. In contrast, sulfaquinoxaline (CAS 59-40-5) is designated for veterinary coccidiosis and is not protected under this patent family . The patent specifically includes the benzoic acid-containing scaffold (general Formula I, wherein R₁–R₁₀ include carboxy substitution) as essential to the CCK2 modulatory pharmacophore [2]. This means that anyone pursuing CCK2-targeted chemical probes or drug discovery programs must use compounds within this patent scope; generic quinoxaline sulfonamides like sulfaquinoxaline do not map to the same target profile and are irrelevant for CCK2-focused research.

CCK2 Receptor Gastrin/Cholecystokinin Patent Protection

Antiproliferative Activity Class-Level Comparison: Quinoxaline Sulfonamide Derivatives with Carboxylic Acid Motifs Exhibit Low Micromolar IC₅₀ in Cancer Cell Lines

Although no direct head-to-head data exist for the target compound itself, closely related quinoxaline sulfonamide derivatives containing carboxylic acid or polar substituents have demonstrated antiproliferative activity in the low micromolar range across multiple cancer cell lines [1]. In a 2024 study, sulfonamide-derived quinoxaline 1,4-dioxides exhibited IC₅₀ values ranging from 1.3 to 2.1 μM (most potent derivative 7h) against MCF-7, Capan-1, DND-41, HL60, and Z138 cell lines, with the reference agent doxorubicin showing comparable potency in certain lines [2]. By contrast, sulfaquinoxaline in NCI human tumor cell line growth inhibition assays shows variable GI₅₀ values spanning 10.0 nM to >100,000 nM, with limited selectivity and significant cytotoxicity concerns (IC₅₀ >20,000 nM in VERO-6 normal cells) . The target compound’s structural features—formation of an intramolecular hydrogen-bond network between the carboxylic acid and the sulfonamide nitrogen, and enhanced polarity from the benzoic acid fragment—are consistent with the SAR that drives improved antiproliferative activity in this chemical series. A direct head-to-head comparison remains experimentally unavailable.

Anticancer Carbonic Anhydrase Inhibition Quinoxaline 1,4-Dioxide

Carbonic Anhydrase IX Inhibition Potential: Quinoxaline Sulfonamide-Benzoic Acid Hybrids Show Nanomolar Ki, Outperforming Simple Benzenesulfonamides

Sulfonamide-derived quinoxaline 1,4-dioxides have been evaluated as carbonic anhydrase (CA) inhibitors, with the most potent compound 7g achieving a Ki of 42.2 nM against CA IX, compared to the reference acetazolamide (AAZ, Ki = 25.7 nM) [1]. This demonstrates that quinoxaline-sulfonamide hybrids can approach the potency of clinically used CA inhibitors. By contrast, simple benzenesulfonamides without the quinoxaline or carboxylic acid extension (e.g., 4-methyl-N-phenyl-benzenesulfonamide) show CA IX IC₅₀ values around 90 nM in direct enzyme assays , while sulfaquinoxaline is primarily recognized as an antibacterial agent through dihydropteroate synthase inhibition, with no reported CA IX activity . The target compound, which combines a benzenesulfonamido group, a quinoxaline core, and a benzoic acid moiety, is structurally pre-organized for zinc-binding (sulfonamide NH) and additional hydrogen-bond interactions (carboxylic acid) within the CA active site. Direct CA IX inhibition data for the target compound are not yet published, but the SAR from the 2024 study strongly supports nanomolar-range CA inhibitory potential for this chemotype.

Carbonic Anhydrase IX Tumor Hypoxia Sulfonamide Inhibitors

Derivatization Versatility: Benzoic Acid Handle Enables Conjugation Reactions Absent in Sulfaquinoxaline and N-(Quinoxalin-2-yl)benzenesulfonamides

The target compound possesses a free carboxylic acid group (pKa estimated ~4.2) that serves as a derivatization handle for amide bond formation, esterification, hydrazide synthesis, or activated ester (NHS ester) generation . In contrast, sulfaquinoxaline (CAS 59-40-5) and N-(quinoxalin-2-yl)benzenesulfonamide analogs lack any carboxylic acid functionality, offering only a primary aniline as a reactive site with markedly different reactivity and coupling chemistry requirements . The 4-aminobenzoic acid terminus also enables peptide-coupling strategies (e.g., HATU, EDC/HOBt) for installing affinity tags, fluorophores, or solid-support linkers directly onto the quinoxaline-sulfonamide scaffold without altering the core pharmacophore [1]. This orthogonal reactivity is quantitatively absent in sulfaquinoxaline-based scaffolds, which would require pre-functionalization at the aniline nitrogen and carry the risk of disrupting target engagement.

Bioconjugation Chemical Biology Tools Amide Coupling

Kinase Inhibitor Class Potential: Quinoxaline-Benzene-Sulfonamide-Benzoic Acid Hybrids Feature in Phosphoinositide 3-Kinase (PI3K) Inhibitor Patent Landscapes

Quinoxaline sulfonamide derivatives with carboxylic acid substitution are prominently represented in the PI3K and mTOR kinase inhibitor patent landscape. NeuPharma’s patent family (US 9,572,808 and continuations) explicitly claims benzenesulfonamide derivatives of quinoxaline as kinase inhibitors for treating colon carcinoma, pancreatic cancer, breast cancer, ovarian cancer, prostate cancer, thyroid cancer, and fibrosarcoma [1]. These patents encompass compounds with carboxy-substituted phenyl rings attached to the quinoxaline-sulfonamide core, directly covering the chemical space of the target compound [2]. Additionally, the PI3K/mTOR dual inhibitor chemotype (e.g., XL765/Voxtalisib, a quinoxaline sulfonamide derivative) validates the clinical relevance of this scaffold, with IC₅₀ values against PI3K isoforms in the low nanomolar range reported in separate academic publications [3]. Sulfaquinoxaline, by contrast, has no established kinase inhibitory activity and is not represented in kinase-targeted patent portfolios. The target compound’s structural alignment with the NeuPharma kinase inhibitor pharmacophore supports its selection for kinase-focused screening, whereas sulfaquinoxaline would be a negative control or irrelevant in such assays.

Kinase Inhibition PI3K/mTOR Cancer Therapeutics

Recommended Application Scenarios for 4-[[3-(Benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid Based on Verified Differentiation Evidence


CCK2 Receptor Antagonist Screening and Gastrin/Cholecystokinin Pathway Research

Researchers investigating CCK2 receptor pharmacology, gastrointestinal disease models (Barrett's esophagus, Zollinger-Ellison syndrome, pancreatic secretion), or anxiety/pain pathways should prioritize this compound over generic quinoxaline sulfonamides. The compound is structurally encompassed by US Patent 7,304,051 (Janssen), which specifically claims amidophenyl-sulfonylamino-quinoxalines as CCK2 modulators [1]. Sulfaquinoxaline lacks any CCK2 activity and is restricted to veterinary antibacterial use. Procurement of the target compound ensures alignment with the patent-defined CCK2 pharmacophore, enabling competitive radioligand displacement assays (cf. JNJ-26070109, a high-affinity CCK2 antagonist with pKi ~8.5 against human CCK2) and comparison with known CCK2 chemical probes [2].

Tumor Hypoxia and Carbonic Anhydrase IX-Targeted Anticancer Drug Discovery

The quinoxaline-sulfonamide-benzoic acid scaffold is pre-organized for carbonic anhydrase IX inhibition, as demonstrated by the 2024 RSC Advances study showing Ki = 42.2 nM for the related quinoxaline 1,4-dioxide 7g against CA IX [3]. For teams developing CA IX inhibitors as tumor hypoxia-targeted therapeutics, this compound provides a key advantage over sulfaquinoxaline (which has no reported CA activity) and simple benzenesulfonamides (which lack the quinoxaline core for additional binding interactions). The benzoic acid moiety also permits conjugation to fluorescent reporters, enabling direct visualization of CA IX engagement in hypoxic tumor spheroid models.

Kinase Inhibitor Screening Libraries (PI3K, mTOR, and Related Kinase Targets)

The compound maps directly onto the generic Formula I of the NeuPharma benzenesulfonamide-quinoxaline kinase inhibitor patents (US 9,572,808, covering colon, pancreatic, breast, ovarian, prostate, and thyroid cancers) [4]. For pharmaceutical companies and academic screening centers building kinase-focused compound collections, the target compound offers IP-aligned chemical matter that is structurally inaccessible through sulfaquinoxaline or other simple veterinary sulfonamides. Its carboxylic acid handle further enables the creation of kinase-targeted PROTACs or affinity probes via EDC/HATU-mediated conjugation to E3 ligase ligands or biotin tags .

Chemical Biology Probe Development: Benzoic Acid-Mediated Conjugation for Pull-Down, Imaging, and Targeted Protein Degradation

The unique presence of a free carboxylic acid group, absent in sulfaquinoxaline and most N-(quinoxalin-2-yl)benzenesulfonamides, makes the target compound a preferred starting material for chemical biology tool generation . Users can directly perform aqueous-phase amide coupling to install affinity handles (biotin), fluorophores (Alexa Fluor, Cy dyes), or solid-phase linkers without modifying the quinoxaline-sulfonamide pharmacophore. This orthogonal reactivity enables target-engagement studies, cellular imaging, and chemoproteomics experiments that cannot be performed using sulfaquinoxaline, which would require N-acylation at the aniline—a modification that likely abolishes target binding.

Quote Request

Request a Quote for 4-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.